1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a methylimidazo[2,1-b][1,3]thiazole core, and an ethanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the final ethanone moiety is added through acylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone
- 1-[6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone
- 1-[6-(4-Nitrophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone
Comparison: Compared to its analogs, 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in certain chemical reactions and may also affect its biological activity by altering its interaction with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9-14(10(2)18)20-15-16-13(8-17(9)15)11-4-6-12(19-3)7-5-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKVKLFDYJZWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.